molecular formula C25H27N5O2 B12342331 N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B12342331
M. Wt: 429.5 g/mol
InChI Key: UYONTHIXYVJFTD-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, along with various substituents such as cyclohexenyl, dimethoxy, and phenyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusion with Quinazoline Ring: The triazole ring is then fused with a quinazoline ring through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The cyclohexenyl, dimethoxy, and phenyl groups are introduced through various substitution reactions, using reagents such as alkyl halides, methoxy compounds, and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the triazole and quinazoline rings using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the phenyl and methoxy groups, using reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substituents: Halogens, alkyl halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)ethylamine
  • 1-(1-Cyclohexen-1-yl)ethanone

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine stands out due to its unique combination of a triazole ring fused with a quinazoline ring and the presence of multiple substituents. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C25H27N5O2/c1-31-21-15-19-20(16-22(21)32-2)27-25(26-14-13-17-9-5-3-6-10-17)30-24(19)28-23(29-30)18-11-7-4-8-12-18/h4,7-9,11-12,15-16H,3,5-6,10,13-14H2,1-2H3,(H,26,27)

InChI Key

UYONTHIXYVJFTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CCCCC4)C5=CC=CC=C5)OC

Origin of Product

United States

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